molecular formula C18H15ClFN3O3 B15110533 2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide

2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B15110533
M. Wt: 375.8 g/mol
InChI Key: FWPSCLNEBDKUMJ-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide is a synthetic small molecule characterized by a 1,2,5-oxadiazol (furazan) core substituted with a 4-fluorophenyl group at position 2. The propanamide side chain is modified with a 4-chloro-3-methylphenoxy moiety, which introduces steric bulk and electron-withdrawing effects.

Properties

Molecular Formula

C18H15ClFN3O3

Molecular Weight

375.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C18H15ClFN3O3/c1-10-9-14(7-8-15(10)19)25-11(2)18(24)21-17-16(22-26-23-17)12-3-5-13(20)6-4-12/h3-9,11H,1-2H3,(H,21,23,24)

InChI Key

FWPSCLNEBDKUMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NC2=NON=C2C3=CC=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol. This intermediate is then reacted with an appropriate alkylating agent to form the phenoxy derivative.

    Oxadiazole Ring Formation: The phenoxy intermediate is then subjected to cyclization with hydrazine derivatives to form the 1,2,5-oxadiazole ring.

    Amide Bond Formation: The final step involves the coupling of the oxadiazole intermediate with 4-fluoroaniline under amide bond-forming conditions, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group in the oxadiazole ring can be reduced to an amine.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy and oxadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phenoxy and oxadiazole moieties are believed to play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. This can result in the inhibition of enzyme activity or the activation of specific receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds, derived from the provided evidence, highlight key differences in substituents, molecular properties, and biological activities:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Reported Activity/Properties Source
Target Compound : 2-(4-Chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide C₁₉H₁₆ClFN₂O₃ (inferred) - 4-Fluorophenyl (oxadiazol)
- 4-Chloro-3-methylphenoxy (propanamide)
Hypothesized kinase inhibition or antiplasmodial activity based on structural analogs. N/A
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide C₁₉H₁₈FN₃O₅ - 3,4-Dimethoxyphenyl (oxadiazol)
- 4-Fluorophenoxy (propanamide)
No explicit activity reported; methoxy groups may enhance solubility.
3-Fluoro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide (Compound 45) C₁₅H₈F₂N₂O₂ - 4-Fluorophenyl (oxadiazol)
- 3-Fluorobenzamide
Antiplasmodial activity (specific IC₅₀ values not provided).
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide (Compound 47) C₁₆H₁₂ClN₃O₂ - 4-Chlorophenyl (oxadiazol)
- 3-Methylbenzamide
Antiplasmodial activity; methyl group may improve metabolic stability.
3-(2,5-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)-pyridin-2-yl)-propanamide (Compound 11b) C₂₇H₂₅FN₄O₃S - 4-Fluorophenyl (imidazol)
- 2,5-Dimethoxyphenyl (propanamide)
CK1δ kinase inhibition (IC₅₀ = 4 nM); high specificity and efficacy in tumor cell lines.

Key Observations :

Substituent Effects on Bioactivity: The 4-fluorophenyl group (common in the target compound and Compound 45 ) is associated with enhanced binding to aromatic pockets in enzymes, as seen in kinase inhibitors . Methoxy groups (Compound 2 and Compound 11b ) often enhance solubility and metabolic stability.

Structural Flexibility :

  • The oxadiazol core in the target compound allows for modular substitution, similar to the imidazol and thiazol cores in Compounds 11b and 2 .
  • Propanamide side chains (target compound vs. Compound 11b ) enable diverse functionalization, influencing target selectivity.

Biological Activity Trends: Oxadiazol derivatives with electron-withdrawing groups (e.g., -F, -Cl) exhibit stronger antiplasmodial and kinase inhibitory activities compared to electron-donating groups (e.g., -OCH₃) .

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